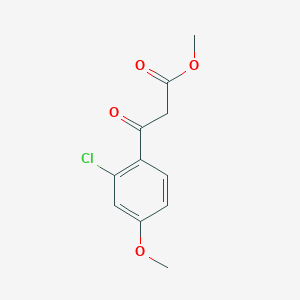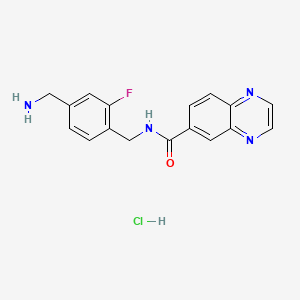
N-(4-(Aminomethyl)-2-fluorobenzyl)quinoxaline-6-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}quinoxaline-6-carboxamide hydrochloride is a synthetic organic compound with the molecular formula C17H16ClFN4O and a molecular weight of 346.8 g/mol. This compound is characterized by the presence of a quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. The compound also features an aminomethyl group and a fluorophenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}quinoxaline-6-carboxamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, involving the reaction of formaldehyde, a secondary amine, and the quinoxaline derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to improve scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}quinoxaline-6-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}quinoxaline-6-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}quinoxaline-6-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline Derivatives: Compounds with a similar quinoxaline core, such as quinoxaline-2-carboxamide and quinoxaline-6-carboxamide.
Fluorophenyl Derivatives: Compounds with a fluorophenyl group, such as 4-fluorobenzylamine and 2-fluorophenylacetic acid.
Uniqueness
N-{[4-(aminomethyl)-2-fluorophenyl]methyl}quinoxaline-6-carboxamide hydrochloride is unique due to the combination of its quinoxaline core, fluorophenyl group, and aminomethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C17H16ClFN4O |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]quinoxaline-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H15FN4O.ClH/c18-14-7-11(9-19)1-2-13(14)10-22-17(23)12-3-4-15-16(8-12)21-6-5-20-15;/h1-8H,9-10,19H2,(H,22,23);1H |
Clave InChI |
TXBLBNBPMFKEJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN)F)CNC(=O)C2=CC3=NC=CN=C3C=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13560424.png)

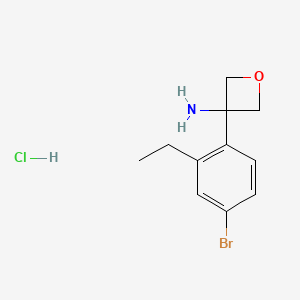
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride](/img/structure/B13560451.png)
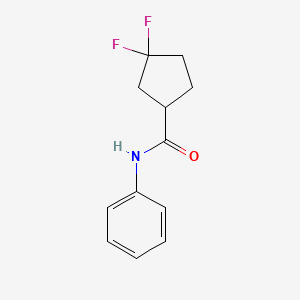
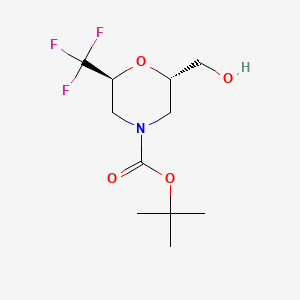
![N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride](/img/structure/B13560475.png)
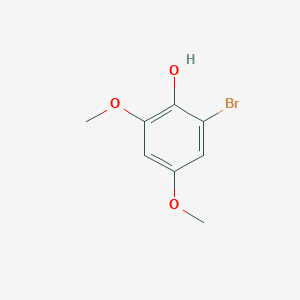
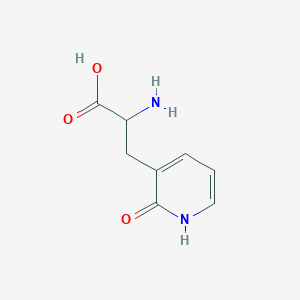
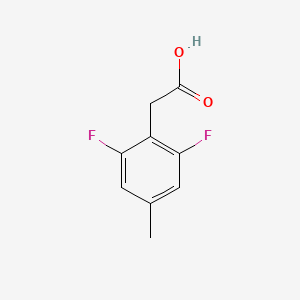
![5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)


